(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
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Overview
Description
Synthesis Analysis
A practical diastereoselective synthesis has been developed for a structurally related key intermediate, showcasing the importance of diastereoselective alkylation, formation of O-methyl oxime, and diastereoselective reduction processes in achieving high yields and selectivity (Hida et al., 2009). This approach emphasizes the significance of stereochemistry in the synthesis of complex molecules.
Molecular Structure Analysis
The crystal structure of compounds related to our compound of interest reveals the intricate details of molecular geometry, hydrogen bonding, and other intermolecular interactions, providing insight into the stability and reactivity of such molecules (Shi-Chao Wang et al., 2014).
Chemical Reactions and Properties
N-Thioacyl 1,3-amino alcohols, closely related to our compound, have been synthesized via the ring-opening of oxiranes, showcasing the regio- and stereoselective manner of these reactions and their potential in producing stereochemically defined derivatives (Murai et al., 2005). This highlights the versatility and reactivity of amino alcohol derivatives in chemical synthesis.
Physical Properties Analysis
The physical properties of related compounds have been characterized through spectroscopic methods and computational studies, offering valuable information on vibrational frequencies, electronic transitions, and molecular conformations (Sudhir M. Hiremath et al., 2019). Such analyses are crucial for understanding the behavior of these compounds under various conditions.
Chemical Properties Analysis
The enantioselective synthesis and biological profile of closely related compounds have been investigated, demonstrating the significance of stereochemistry in the biological activity and receptor affinity of these molecules (W. Quaglia et al., 1996). This underscores the chemical properties' impact on the compound's application in drug discovery and development.
Scientific Research Applications
Antioxidant and Antimicrobial Agent Synthesis : Derivatives of 6-amino-1,3-dimethyluracil, which is structurally similar, have been synthesized and evaluated for antioxidant and antimicrobial activities (H. Al-Adhami & Suaad M. H. Al-Majidi, 2021).
HIV and HBV Treatment Research : A derivative, 2',3'-Dideoxy-6',6'-difluoro-3'-thionucleoside, has shown high biological activities against HIV and HBV (Yun Wu et al., 2004).
Antiviral Agent Synthesis : Compounds synthesized using (1R,cis)-2-(3-Amino-2,2-dimethylcyclobutyl)ethanol have shown some activity against viruses like herpes simplex and vaccinia (J E Borges et al., 1998).
Enzyme Reaction Studies : The compound has been used in the study of enzyme reactions, such as in the research on ethanolamine ammonia-lyase (D. Gani et al., 1983).
Cytotoxicity Studies : Synthesized alcohols based on a benzo[c]phenanthrene moiety, which may include derivatives of this compound, have been studied for their cytotoxic effects against carcinoma cell lines (Habiba Guédouar et al., 2018).
Green Chemistry Applications : It has been involved in green chemistry applications, such as in the one-pot three-component synthesis of novel dihydrophthalazine-1,4-diones (M. Suman et al., 2017).
Ionic Liquids Synthesis : The compound is used in the synthesis of multi-hydroxyl and Sulfonyl dual-functionalized Room Temperature Ionic Liquids (Guozhang Zhu et al., 2007).
Organometallic Chemistry : It plays a role in the synthesis of organometallic compounds, such as di-tert-butyl(di-tert-butylphenylsilylimino) silane (Jörg Niesmann et al., 1996).
Calcium-Antagonistic and Antihypertensive Activities : Used in the synthesis of 1, 4-Dihydropyridine-5-phosphonates showing calcium-antagonistic and antihypertensive activities (R. Sakoda et al., 1992).
properties
IUPAC Name |
(1R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5,10,14H,6-7,13H2,1-2H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAAANMPVNIYBF-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)[C@H](CN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
CAS RN |
208925-08-0 |
Source
|
Record name | (1R)-2-AMINO-1-(2,2-DIMETHYL-4H-1,3-BENZODIOXIN-6-YL)ETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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